molecular formula C13H18N2O B15355872 N-phenyl-2-piperidin-2-ylacetamide

N-phenyl-2-piperidin-2-ylacetamide

Cat. No.: B15355872
M. Wt: 218.29 g/mol
InChI Key: CINGBIIILSVSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-2-piperidin-2-ylacetamide is a chemical compound with the molecular formula C13H18N2O. It is a derivative of piperidine and acetamide, featuring a phenyl group attached to the nitrogen atom of the piperidine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperidine and 2-chloroacetanilide are commonly used as starting materials.

  • Reaction Conditions: The synthesis involves the reaction of piperidine with 2-chloroacetanilide under controlled conditions, typically in the presence of a base such as triethylamine.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity, including the use of catalysts and specific solvents to enhance the reaction efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions at the piperidine ring or the phenyl group can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, carboxylic acids, and other oxidized forms.

  • Reduction Products: Reduced amines and other reduced derivatives.

  • Substitution Products: Substituted piperidines and phenyl derivatives.

Scientific Research Applications

N-phenyl-2-piperidin-2-ylacetamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which N-phenyl-2-piperidin-2-ylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-phenyl-2-piperidin-2-ylacetamide is similar to other piperidine derivatives and acetamide compounds. its unique structure and properties set it apart from these compounds. Some similar compounds include:

  • N-phenyl-2-piperidin-1-ylacetamide: A structural isomer with a different arrangement of atoms.

  • N-[2,6-di(propan-2-yl)phenyl]-2-piperidin-1-ylacetamide: A compound with additional isopropyl groups on the phenyl ring.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-phenyl-2-piperidin-2-ylacetamide

InChI

InChI=1S/C13H18N2O/c16-13(10-12-8-4-5-9-14-12)15-11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2,(H,15,16)

InChI Key

CINGBIIILSVSML-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.